molecular formula C17H26N2O5 B6302730 t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate CAS No. 2197064-32-5

t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate

Cat. No.: B6302730
CAS No.: 2197064-32-5
M. Wt: 338.4 g/mol
InChI Key: JEEUEZGTGGKABL-CPNJWEJPSA-N
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Description

t-Butyl N-[(2Z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a hydroxyimino (oxime) moiety, and a 3,4-diethoxyphenyl substituent. The Z-configuration of the hydroxyimino group is critical to its stereoelectronic properties, influencing its reactivity and biological interactions. This compound is synthesized via multi-step reactions involving carbamate formation, etherification, and oxime generation, as exemplified in related synthetic pathways . Its structural complexity renders it valuable in medicinal chemistry and agrochemical research, particularly for probing receptor-binding interactions or stabilizing reactive intermediates.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-(3,4-diethoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-6-22-14-9-8-12(10-15(14)23-7-2)13(19-21)11-18-16(20)24-17(3,4)5/h8-10,21H,6-7,11H2,1-5H3,(H,18,20)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUEZGTGGKABL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=N/O)/CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate involves several steps. The synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may vary, but they generally involve the use of advanced chemical synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate has shown promise in drug development. It has been investigated as a potential candidate for novel therapeutics due to its bioactivity and potency. Additionally, it is used in material synthesis and other scientific research applications.

Mechanism of Action

The mechanism by which t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, making it a valuable compound for research in chemistry, biology, and medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with shared functional groups or substituents. Below is a detailed analysis:

Carbamates with 3,4-Diethoxyphenyl Substituents

  • Diethofencarb (1-methylethyl (3,4-diethoxyphenyl)carbamate): A pesticidal carbamate, diethofencarb shares the 3,4-diethoxyphenyl group but lacks the hydroxyimino and tert-butyl moieties. Key Difference: The absence of the hydroxyimino group in diethofencarb reduces its capacity for tautomerism or metal coordination, limiting its versatility in chelation-driven applications.

Hydroxyimino-Containing Carbamates

  • N-pivaloylhydroxylamine derivatives: These compounds, such as tert-butyl N-hydroxycarbamate, exhibit hydrogen-bonding patterns similar to the target compound. For instance, the O–H···O and N–H···O interactions stabilize their crystal structures, as seen in their short hydrogen bonds (e.g., O(2)–H(2)···O(1): 1.74 Å) . Key Similarity: Both compounds leverage hydrogen bonding for structural stability.

Schiff Base and Oxime Analogs

  • Schiff bases derived from S-methyldithiocarbazate: These compounds, such as N-(2-hydroxy-5-methylphenyl) derivatives, exhibit keto-enol tautomerism akin to the hydroxyimino group’s behavior. Their biological activity (e.g., antimicrobial properties) is modulated by the electron-withdrawing/donating effects of substituents . Key Difference: The tert-butyl carbamate group in the target compound enhances hydrolytic stability compared to Schiff bases, which are prone to hydrolysis under acidic conditions.

Comparative Data Table

Compound Key Structural Features Functional Groups Synthetic Route Applications
t-Butyl N-[(2Z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate tert-butyl, 3,4-diethoxyphenyl, Z-hydroxyimino Carbamate, oxime, ether Multi-step carbamate coupling Receptor modulation, agrochemicals
Diethofencarb 3,4-diethoxyphenyl, isopropyl carbamate Carbamate, ether Esterification Pesticide
N-pivaloylhydroxylamine derivatives tert-butyl, hydroxylamine Hydroxylamine, carbamate Acid-catalyzed condensation Crystallography, chelators
Schiff bases (e.g., S-methyldithiocarbazate) Aromatic aldehyde/imine Imine, thiolate Condensation Antimicrobial agents

Research Findings and Implications

  • Synthetic Challenges : The tert-butyl group in the target compound improves stability during synthesis but complicates purification due to its hydrophobicity .
  • Structural Insights: Hydrogen-bonding interactions in hydroxyimino carbamates correlate with higher melting points and crystallinity compared to Schiff bases .

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